molecular formula C21H21FN4O5 B15001580 3-(3,4-dimethoxyphenyl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-(3,4-dimethoxyphenyl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15001580
M. Wt: 428.4 g/mol
InChI Key: GEDQEYOGAVNXAK-UHFFFAOYSA-N
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Description

N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a dimethoxyphenyl group, and a fluorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.

    Introduction of the dimethoxyphenyl group: This step involves the coupling of the oxadiazole intermediate with a dimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the fluorophenyl group: The final step involves the acylation of the intermediate with a fluorophenyl acetic acid derivative, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-(4-FLUOROPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-(4-FLUOROPHENYL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interacting with DNA or RNA: Affecting gene expression and cellular processes.

    Modulating signaling pathways: Influencing various cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-(4-CHLOROPHENYL)ACETAMIDE: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-(4-BROMOPHENYL)ACETAMIDE: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

The uniqueness of N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-(4-FLUOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluorophenyl group, in particular, may enhance its stability and bioavailability compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H21FN4O5

Molecular Weight

428.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-[[2-(4-fluorophenyl)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C21H21FN4O5/c1-29-16-8-5-14(12-17(16)30-2)19-25-21(31-26-19)20(28)24-10-9-23-18(27)11-13-3-6-15(22)7-4-13/h3-8,12H,9-11H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

GEDQEYOGAVNXAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)CC3=CC=C(C=C3)F)OC

Origin of Product

United States

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